molecular formula C38H70N2O13 B10785483 Erythromycin A 9-methoxime

Erythromycin A 9-methoxime

Cat. No.: B10785483
M. Wt: 763.0 g/mol
InChI Key: HPZGUSZNXKOMCQ-IHVPCWAGSA-N
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Description

Erythromycin A 9-methoxime, also known as Lexithromycin, is a derivative of erythromycin A, a macrolide antibiotic. This compound exhibits antibacterial activity and is used primarily in scientific research. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin A 9-methoxime can be synthesized through the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction typically occurs at elevated temperatures, around 58°C for 72 hours or 70°C for 24 hours . The reaction conditions are crucial to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through various techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Erythromycin A 9-methoxime undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the macrolide ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Erythromycin A 9-methoxime has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various macrolide derivatives.

    Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial protein synthesis.

    Medicine: Research focuses on its potential use in developing new antibiotics and understanding bacterial resistance mechanisms.

    Industry: It is used in the development of new drug formulations and delivery systems

Mechanism of Action

Erythromycin A 9-methoxime exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication. The molecular targets include bacterial ribosomal proteins and RNA, which are essential for protein synthesis .

Comparison with Similar Compounds

Uniqueness: Erythromycin A 9-methoxime is unique due to its specific structural modifications, which confer distinct antibacterial properties and stability. Its ability to inhibit bacterial protein synthesis with high specificity makes it a valuable compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20?,21+,22?,23-,24?,25?,26-,27?,29?,30+,31-,32?,33-,35?,36-,37?,38-/m1/s1

InChI Key

HPZGUSZNXKOMCQ-IHVPCWAGSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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